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For researchers, scientists, and drug development professionals, the choice of a Lewis acid is
a critical parameter that can define the success of a synthetic route or catalytic process. This
guide provides an in-depth, data-driven comparison of two prominent triarylborane Lewis acids:
Trimesitylborane (B(Mes)3) and Tris(pentafluorophenyl)borane (B(C6F5)3).

Tris(pentafluorophenyl)borane, often abbreviated as B(C6F5)3, is a powerful and widely utilized
Lewis acid, renowned for its high reactivity stemming from the potent electron-withdrawing
nature of its pentafluorophenyl rings.[1] In contrast, Trimesitylborane, or B(Mes)3, offers a
unique combination of moderate Lewis acidity and significant steric bulk from its three mesityl
(2,4,6-trimethylphenyl) substituents. This steric hindrance is a defining feature, leading to its
frequent application in Frustrated Lewis Pair (FLP) chemistry.[2]

This guide will delve into the quantitative measures of their Lewis acidity, their comparative
performance in key chemical transformations, and the experimental protocols for these
evaluations.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of boranes can be quantified using various experimental and computational
methods. The Gutmann-Beckett method, which measures the change in the 3P NMR chemical
shift of triethylphosphine oxide (EtsPO) upon coordination to a Lewis acid, is a widely accepted
experimental scale.[3][4] The resulting Acceptor Number (AN) provides a quantitative measure
of Lewis acidity.
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Gutmann-Beckett Fluoride lon
Lewis Acid Acceptor Number Affinity (FIA) Notes
(AN) (kJ/mol)
A strong Lewis acid
B(CoFs)s 82[3] 448[5] due to the electron-

withdrawing CeFs

groups.

Considered a weaker
Lewis acid due to the
less electron-
withdrawing nature
and significant steric
Not reported, but )
o hindrance of the
B(Mes)s qualitatively much Not reported )
mesityl groups. In
lower )
many reactions where
B(CeFs)s is highly
active, B(Mes)s is
often found to be

inactive.[6]

Comparative Performance in Key Applications

The differing electronic and steric profiles of B(Mes)s and B(CsFs)s lead to distinct reactivities in
various chemical transformations, most notably in Frustrated Lewis Pair (FLP) chemistry and
catalysis.

Frustrated Lewis Pair (FLP) Chemistry: Activation of
Dihydrogen

FLPs are combinations of sterically encumbered Lewis acids and bases that are prevented
from forming a classical adduct. This "frustration” allows them to cooperatively activate small
molecules like Hz.

A common FLP system involves a phosphine as the Lewis base and a borane as the Lewis
acid. The combination of tri-tert-butylphosphine (tBusP) with B(CeFs)s readily activates Hz. In

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33215760/
https://www.researchgate.net/publication/263951093_Comparative_Lewis_acidity_in_fluoroarylboranes_Bo-HC6F43_Bp-HC6F43_and_BC6F53
https://research.bangor.ac.uk/en/publications/a-convenient-nmr-method-for-the-measurement-of-lewis-acidity-at-b/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

contrast, the analogous combination of tBusP with B(Mes)s or its close structural analog,
tris(2,4,6-trimethylphenyl)borane, shows no reaction with Hz.[6] This stark difference in
reactivity underscores the significantly lower Lewis acidity of B(Mes)s, which is insufficient to
facilitate the heterolytic cleavage of the H-H bond in this context.

B(CeFs)3 B(Mes)s

OO

[tBusPe+*B(CeFs)s3]
Frustrated Lewis Pair

[tBusPH]*[HB(CeFs)s]~
(Hz Activated)

[tBusPs+*B(Mes)s]
Frustrated Lewis Pair

Click to download full resolution via product page

Catalytic Hydrosilylation of Carbonyls

B(CsFs)s is an effective catalyst for the hydrosilylation of aldehydes and ketones.[4] The
proposed mechanism involves the activation of the silane by the borane, generating a highly
electrophilic silylium-like species that then reduces the carbonyl compound. In a comparative
study on the hydroboration of phenylacetylene, a reaction mechanistically related to
hydrosilylation, B(CeFs)s was shown to be an active catalyst, whereas B(Mes)s was found to be
inactive under the same conditions. This again highlights the superior catalytic performance of
B(CsFs)s due to its higher Lewis acidity.

Attempted Catalysis with B(Mes)3

Click to download full resolution via product page

Experimental Protocols
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Gutmann-Beckett Method for Lewis Acidity
Determination

Objective: To quantitatively measure the Lewis acidity of a borane by determining its Acceptor
Number (AN).

Materials:

Borane sample (e.g., B(CeFs)3)
Triethylphosphine oxide (EtsPO)
Anhydrous deuterated solvent (e.g., CDCIs or CeDs)

NMR tubes

Procedure:

Prepare a solution of the borane (e.g., 0.06 mmol) in the chosen deuterated solvent (0.6
mL).

In a separate vial, prepare a solution of EtsPO (0.06 mmol) in the same deuterated solvent
(0.6 mL).

Record the 3P{*H} NMR spectrum of the EtsPO solution to determine the chemical shift of
the free phosphine oxide.

Add the borane solution to the EtsPO solution and stir for 5 minutes at room temperature.

Record the 3*P{*H} NMR spectrum of the mixture to determine the chemical shift of the
borane-EtsPO adduct.

Calculate the change in chemical shift (Ad3'P).

The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 X (dassuet -
Opree).[3]

General Protocol for FLP-Mediated Hydrogen Activation
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Objective: To qualitatively assess the ability of a borane-phosphine FLP to activate molecular
hydrogen.

Materials:

Borane (B(CsFs)3 or B(Mes)s)

Sterically hindered phosphine (e.g., tBusP)

Anhydrous, non-coordinating solvent (e.g., toluene-ds)

NMR tube equipped with a J. Young valve

Hydrogen gas (H2)

Procedure:

In a glovebox, dissolve the borane (1 equivalent) and the phosphine (1 equivalent) in the
deuterated solvent in an NMR tube.

o Record the 1H, 1B, and 3P NMR spectra of the initial mixture.
e Pressurize the NMR tube with Hz gas (typically 1-4 atm).
» Monitor the reaction by NMR spectroscopy over time.

o Formation of the phosphonium borohydride salt, [RsPH]*[HB(Ar)s], is indicative of Hz
activation and can be identified by the appearance of new signals in the 'H, 1B, and 3P
NMR spectra. For example, a characteristic B-H signal will appear in the 1B NMR spectrum.

General Protocol for Catalytic Hydrosilylation of
Acetophenone

Objective: To compare the catalytic activity of B(CsFs)s and B(Mes)s in the hydrosilylation of a
ketone.

Materials:
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Borane catalyst (B(CsFs)3 or B(Mes)s, typically 1-5 mol%)

Acetophenone

Silane (e.qg., triethylsilane or triphenylsilane)

Anhydrous solvent (e.g., toluene or dichloromethane)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

o To a flame-dried flask under an inert atmosphere, add the borane catalyst.

o Add the solvent, followed by acetophenone and the silane.

« Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

o Upon completion, quench the reaction (e.g., with a saturated agueous solution of NaHCO3)
and extract the product with an organic solvent.

» Dry the organic layer, concentrate in vacuo, and purify the resulting silyl ether by column
chromatography.

o Compare the reaction times and yields obtained with B(CeFs)s and B(Mes)s to assess their
relative catalytic efficiencies.

Conclusion

Trimesitylborane and Tris(pentafluorophenyl)borane represent two extremes in the landscape
of triarylborane Lewis acids. B(CeFs)s is a highly potent Lewis acid, making it an excellent
choice for a wide range of catalytic applications where strong electrophilic activation is
required. Its high reactivity, however, can sometimes be a drawback, leading to undesired side
reactions.

On the other hand, B(Mes)s is a significantly weaker Lewis acid, with its reactivity being largely
dominated by its steric bulk. While it is often inactive in reactions where B(CesFs)3 excels, its
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steric profile makes it a valuable component in Frustrated Lewis Pair chemistry, although its
utility is limited to pairing with very strong Lewis bases.

The choice between these two reagents will ultimately depend on the specific requirements of
the chemical transformation. For applications demanding high Lewis acidity and catalytic
turnover, B(CeFs)s is the superior choice. For investigations into FLP chemistry, particularly with
highly basic partners, B(Mes)s may be considered, although its weaker Lewis acidity must be
taken into account. This guide provides the foundational data and experimental context to aid
researchers in making an informed decision for their specific synthetic and catalytic needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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